molecular formula C22H32O3 B1676146 Medroxyprogesterone CAS No. 520-85-4

Medroxyprogesterone

Cat. No. B1676146
CAS RN: 520-85-4
M. Wt: 344.5 g/mol
InChI Key: FRQMUZJSZHZSGN-HBNHAYAOSA-N
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Description

Medroxyprogesterone is a progestin hormone used to treat amenorrhea (unusual stopping of menstrual periods) and abnormal uterine bleeding . It is also used to prevent endometrial hyperplasia (thickening of the lining of the uterus or womb) in women who are taking conjugated estrogens . It is a synthetic pregnane steroid and a derivative of progesterone .


Synthesis Analysis

The production of Medroxyprogesterone Acetate (MPA), which is not known to occur naturally, can be accomplished by 4 main chemical reactions . A patent describes a synthesis method involving magnesium chips, tetrahydrofuran (THF), iodine, and monobromethane .


Molecular Structure Analysis

Medroxyprogesterone has a molecular formula of C22H32O3 . It is a 3-oxo Delta (4)-steroid that is pregn-4-ene-3,20-dione substituted by an alpha-hydroxy group at position 17 and a methyl group at position 6 .

Scientific Research Applications

Assisted Reproductive Technology

Medroxyprogesterone is used in Progestin-Primed Ovarian Stimulation (PPOS) , a new ovarian stimulation protocol that has been used over the last decade to enhance reproductive function . The PPOS protocol produces more obtained embryos and a thicker endometrium than the control protocol, with a lower rate of Ovarian Hyperstimulation Syndrome (OHSS) and an equal live birth rate .

Controlled Ovarian Stimulation

Oral administration of exogenous progesterone, such as Medroxyprogesterone Acetate (MPA), beginning in the early follicular phase is used with gonadotropin during Controlled Ovarian Stimulation (COS) . This can effectively prevent the activation and transmission phases of oestradiol-induced LH surges .

Blastocyst Development

Medroxyprogesterone Acetate co-treatment ovarian stimulation is associated with reduced mature oocyte retrieval and blastocyst development . However, it was found to be as effective in freeze-all IVF cycles as GnRH-ant co-treatment, with similar live birth per transfer rates .

Treatment of Menstrual Irregularities

Progestogens, including Medroxyprogesterone Acetate, are used primarily in the treatment of menstrual irregularities . They help to maintain endangered pregnancies .

Suppression of Estrogen Receptors

Due to the suppressive action of progesterone during the ovulatory phase, estrogen receptors of stromal and myometrial epithelial cells drop rapidly .

Infertility Treatment

Medroxyprogesterone Acetate is used in infertility treatments. It is used in combination with other drugs to stimulate the ovaries to produce multiple eggs for IVF .

Mechanism of Action

Target of Action

Medroxyprogesterone, also known as Medroxyprogesterone Acetate (MPA), is a synthetic progestin that primarily targets the progesterone receptor (PR) in the body . The PR is a member of the nuclear/steroid hormone receptor family of ligand-dependent transcription factors . It is expressed primarily in the female reproductive system, including the uterus and ovaries, and plays a crucial role in regulating the menstrual cycle and maintaining pregnancy .

Mode of Action

MPA binds to the PR, activating it and triggering a series of cellular responses . One of the primary actions of MPA is to transform a proliferative endometrium into a secretory endometrium . This change in the endometrium reduces the incidence of endometrial hyperplasia and the risk of adenocarcinoma . In addition, MPA inhibits the secretion of gonadotropins, which primarily prevents follicular maturation and ovulation and causes thickening of cervical mucus . These actions contribute to its contraceptive effect .

Biochemical Pathways

MPA affects several biochemical pathways. It has been shown to activate endoplasmic reticulum (ER) stress by the progesterone-PRB pathway, up-regulating CHOP expression . This ER stress pathway is involved in the regulation of various cellular processes, including protein folding, cell survival, and apoptosis . MPA also increases the expression of the CCR5 HIV-1 coreceptor on target T-lymphocytes , suggesting a potential role in immune response modulation.

Pharmacokinetics

MPA exhibits high bioavailability when administered orally, with nearly 100% of the drug being absorbed . It is metabolized in the liver through hydroxylation (CYP3A4), reduction, and conjugation . The elimination half-life of MPA varies depending on the route of administration. When taken orally, the half-life is between 12 and 33 hours. When administered as an intramuscular injection, the half-life extends to approximately 50 days . MPA is excreted in the urine as conjugates .

Result of Action

The molecular and cellular effects of MPA’s action are diverse. It has been shown to increase HIV-1 replication in human peripheral blood mononuclear cells and a cervical cell line model . This effect is thought to be mediated through the glucocorticoid receptor, increased CD4/CD8 ratios, and CCR5 levels . In endometrial cancer cells, MPA has been shown to cause alterations of endoplasmic reticulum-related mRNAs and long noncoding RNAs (lncRNAs), suggesting a role in gene regulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MPA. For instance, continuous administration of progestin can lead to a low level of PRB, resulting in progestin resistance . This suggests that the patient’s hormonal environment can impact the effectiveness of MPA. Furthermore, the prevalence of MPA use varies globally, with higher usage rates observed in regions such as sub-Saharan Africa and South-Eastern Asia . This suggests that cultural and societal factors may also play a role in the action and efficacy of MPA.

Safety and Hazards

Medroxyprogesterone should not be used if you are pregnant, or if you have liver disease, a hormone-related cancer such as breast or uterine cancer, a history of stroke or blood clot, or abnormal vaginal bleeding that has not been checked by a doctor . Long-term use of medroxyprogesterone may increase your risk of breast cancer, heart attack, stroke, or blood clot .

Future Directions

While Medroxyprogesterone is widely used in the treatment of various conditions, there are potential risks and side effects associated with its use . Future research and developments may focus on minimizing these risks and improving the safety and efficacy of this medication .

properties

IUPAC Name

(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FRQMUZJSZHZSGN-HBNHAYAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0036508
Record name Medroxyprogesterone
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Molecular Weight

344.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Medroxyprogesterone
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Solubility

Solubility at 25 °C: in acetone 1 in 50; slightly soluble in ether and methanol; sol at 25 °C in dioxane: 1 in 60 /Medoxyprogesteron acetate/, Very soluble in chloroform
Record name MEDROXYPROGESTERONE
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Mechanism of Action

Medroxyprogesterone shares the pharmacologic actions of the progestins. In women with adequate endogenous estrogen, medroxyprogesterone transforms a proliferative endometrium into a secretory one. Medroxyprogesterone has been shown to have slight androgenic activity in animals. Anabolic effects have also been reported, but the drug apparently lacks appreciable estrogenic activity in humans. In animals, the drug exhibits pronounced adrenocorticoid activity, but a clinically important effect has not been observed in humans. Medroxyprogesterone inhibits the secretion of pituitary gonadotropins following usual IM or subcutaneous dosages (eg, 150 or 104 mg every 3 months), thus preventing follicular maturation and ovulation and resulting in endometrial thinning; these effects result in contraceptive activity. Available evidence indicates that these effects do not occur following oral administration of usual dosages (ie, 5-10 mg daily as single daily doses) of the drug. High doses of medroxyprogesterone inhibit pituitary secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and will prevent cyclic gonadotropin surges that occur during the normal menstrual cycle. It has been suggested that the drug acts at the hypothalamus since it does not suppress the release of LH and FSH following administration of gonadotropin-releasing hormone and since basal concentrations of LH and FSH remain within the low normal range when the drug is used as a contraceptive. Although the mechanism of action has not been determined, medroxyprogesterone has antineoplastic activity against some cancers (eg, endometrial carcinoma, renal carcinoma)., Progestins elicit, to varying degrees, all the pharmacologic responses usually produced by progesterone: induction of secretory changes in the endometrium, increase in basal body temperature (thermogenic action), production of histologic changes in vaginal epithelium, relaxation of uterine smooth muscle, stimulation of mammary alveolar tissue growth, pituitary inhibition, and production of withdrawal bleeding in the presence of estrogen. /Progestins/, Following binding to cytoplasmic receptor protein, steroid is transported to nucleus, and complex is bound there in reactions analogous to those described... for estrogens. However, there is no apparent need for receptor alteration, as with estrogen receptor. /Progesterone/, Although medroxyprogesterone acetate (MPA) is used as an injectable contraceptive, in hormone replacement therapy (HRT) and in treatment of certain cancers, the steroid receptors and their target genes involved in the actions of MPA are not well understood. /Investigators/ show that MPA, like dexamethasone (dex), significantly represses tumour necrosis factor (TNF)-stimulated interleukin-6 (IL-6) protein production in mouse fibroblast (L929sA) cells. In addition, MPA repressed IL-6 and IL-8 promoter-reporter constructs at the transcriptional level, via interference with nuclear factor kappaB (NFkappaB) and activator protein-1 (AP-1). Furthermore, like dex, MPA does not affect NFkappaB DNA-binding activity. /The authors/ also observed significant transactivation by MPA of a glucocorticoid response element (GRE)-driven promoter-reporter construct in both L929sA and COS-1 cells. The MPA-induced nuclear translocation of the glucocorticoid receptor (GR), as well as the antagonistic effects of RU486, strongly suggest that the actions of MPA in these cells are mediated at least in part via the GR., /Investigators/ assessed the transcriptional effects of MPA as compared with those of progesterone and dihydrotestosterone (DHT) in human breast cancer cells. A new progesterone receptor-negative, androgen receptor-positive human breast cancer cell line, designated Y-AR, was engineered and characterized. Transcription assays using a synthetic promoter/reporter construct, as well as endogenous gene expression profiling comparing progesterone, MPA and DHT, were performed in cells either lacking or containing progesterone receptor and/or androgen receptor. In progesterone receptor-positive cells, MPA was found to be an effective progestin through both progesterone receptor isoforms in transient transcription assays. Interestingly, DHT signaled through progesterone receptor type B. Expression profiling of endogenous progesterone receptor-regulated genes comparing progesterone and MPA suggested that although MPA may be a somewhat more potent progestin than progesterone, it is qualitatively similar to progesterone. To address effects of MPA through androgen receptor, expression profiling was performed comparing progesterone, MPA and DHT using Y-AR cells. These studies showed extensive gene regulatory overlap between DHT and MPA through androgen receptor and none with progesterone. Interestingly, there was no difference between pharmacological MPA and physiological MPA, suggesting that high-dose therapeutic MPA may be superfluous. /This/ comparison of the gene regulatory profiles of MPA and progesterone suggests that, for physiologic hormone replacement therapy, the actions of MPA do not mimic those of endogenous progesterone alone. ... It is possible that the increased breast cancer risk and/or the therapeutic efficacy of MPA in cancer treatment is in part mediated by androgen receptor.
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Impurities

Reported impurities include: 6alpha,17a-dimethyl-3,17-dioxo-D-homoandrost-4-en-17aalpha- yl acetate, 6beta-hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate (6beta-hydroxymedroxyprogesterone acetate), 17-hydroxy-6alpha-methylpregn-4-ene-3,20-dione (medroxyprogesterone), 6-methyl-3,20-dioxopregna-4,6-dien-17-yl acetate, 6alpha-methyl-3,20-dioxo-5beta-pregnan-17-yl acetate (4,5beta-dihydromedroxyprogesterone acetate), 6beta-methyl-3,20-dioxopregn- 4-en-17-yl acetate (6-epimedroxyprogesterone acetate) and 6-methylene-3,20-dioxopregn- 4-en-17-yl acetate. /Medroxyprogesterone acetate/
Record name MEDROXYPROGESTERONE
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Product Name

Medroxyprogesterone

Color/Form

Crystals from chloroform

CAS RN

520-85-4
Record name Medroxyprogesterone
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Record name Medroxyprogesterone
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Melting Point

214.5 °C, Crystals from methanol; MW: 386.52. MP: 207-209 °C; specific optical rotation: +61 (in chloroform); uv max absorption (ethanol): 240 nm (epsilon = 15900). Freely soluble in ethanol, methanol; slightly soluble in ether; insoluble in water /Medroxyprogesterone 17-acetate/
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Record name Medroxyprogesterone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Medroxyprogesterone Acetate exert its effects in the body?

A1: Medroxyprogesterone Acetate primarily acts by binding to progesterone receptors, mimicking the effects of the natural hormone progesterone []. This binding can influence gene expression and downstream cellular processes. While primarily recognized for its progestogenic activity, studies have shown that Medroxyprogesterone Acetate can also interact with androgen receptors, particularly at higher doses, leading to additional effects [, ].

Q2: What are the downstream effects of Medroxyprogesterone Acetate binding to its receptors?

A2: The downstream effects of Medroxyprogesterone Acetate are diverse and depend on the target tissue. For instance, in the uterus, it can alter endometrial growth and receptivity, impacting menstruation and potentially influencing conditions like endometriosis [, , , ]. In breast tissue, Medroxyprogesterone Acetate can affect cell proliferation and potentially influence tumor growth [, , ]. Furthermore, Medroxyprogesterone Acetate can impact bone metabolism, potentially contributing to changes in bone mineral density [, ].

Q3: Does Medroxyprogesterone Acetate influence immune responses?

A3: Research suggests that Medroxyprogesterone Acetate, particularly at higher doses, can modulate immune responses. Studies have shown that it can affect cytokine production in lymphoid tissue, potentially influencing inflammatory processes and responses to infections like HIV-1 [, ]. These effects are thought to be mediated, in part, through interactions with glucocorticoid receptors [].

Q4: What is the chemical structure and molecular formula of Medroxyprogesterone Acetate?

A4: Medroxyprogesterone Acetate is a white to off-white, odorless crystalline powder. Its chemical name is pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6α)-. The molecular formula is C24H34O4 [21].

Q5: What is the molecular weight of Medroxyprogesterone Acetate?

A5: The molecular weight of Medroxyprogesterone Acetate is 386.53 g/mol.

Q6: What are the solubility characteristics of Medroxyprogesterone Acetate?

A6: Medroxyprogesterone Acetate is freely soluble in chloroform, soluble in acetone and dioxane, sparingly soluble in alcohol and methanol, slightly soluble in ether, and insoluble in water [, ].

Q7: How is Medroxyprogesterone Acetate absorbed and distributed in the body?

A7: Medroxyprogesterone Acetate can be administered orally or via intramuscular injection []. The absorption of orally administered Medroxyprogesterone Acetate is enhanced when it is micronized, leading to higher levels of its metabolites in the urine []. After administration, Medroxyprogesterone Acetate is distributed throughout the body and can be detected in plasma [, ].

Q8: How is Medroxyprogesterone Acetate metabolized and excreted?

A8: Medroxyprogesterone Acetate is metabolized in the liver and other tissues. A major metabolic pathway involves the formation of glucuronide conjugates, which are then excreted in the urine [].

Q9: How long does Medroxyprogesterone Acetate remain in the body?

A9: The duration of Medroxyprogesterone Acetate's presence in the body depends on the dose and route of administration. For instance, following a single intramuscular injection of depot Medroxyprogesterone Acetate, it can take several months for fertility to return [, ].

Q10: What are the main therapeutic applications of Medroxyprogesterone Acetate?

A10: Medroxyprogesterone Acetate has several therapeutic applications, including contraception, treatment of heavy menstrual bleeding, and management of endometriosis-associated pain [, , , , ].

Q11: Can Medroxyprogesterone Acetate be used in cancer treatment?

A12: While primarily known for its contraceptive and hormone-related applications, Medroxyprogesterone Acetate has been investigated for its potential in cancer treatment, including breast cancer and renal cell carcinoma [, , ]. Research has explored its use as an adjunct to traditional therapies like chemotherapy and radiation [, , ].

Q12: What are the future research directions for Medroxyprogesterone Acetate?

A15: Further research is needed to fully understand the complex interactions of Medroxyprogesterone Acetate with various receptor systems and its long-term effects on different tissues. Investigating the potential of novel drug delivery systems to improve its targeting and reduce potential side effects is also an active area of research [].

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